
1-Benzylpiperidine-2,3-dione
Overview
Description
1-Benzylpiperidine-2,3-dione is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group and two keto groups at positions 2 and 3.
Mechanism of Action
Target of Action
1-Benzylpiperidine-2,3-dione is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, donepezil, a drug containing a piperidine nucleus, is a selective acetylcholinesterase inhibitor .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways . For example, donepezil, a piperidine derivative, is used in the management of Alzheimer’s disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons and diminished levels of the neurotransmitter acetylcholine .
Pharmacokinetics
Donepezil, a piperidine derivative, has an oral bioavailability of 100% and a biological half-life of about 70 hours . It can easily cross the blood-brain barrier , which is crucial for its effectiveness in treating neurodegenerative disorders.
Result of Action
Piperidine derivatives have been associated with a variety of biological and pharmacological activities . For instance, donepezil, a piperidine derivative, is known to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function in Alzheimer’s disease patients .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, donepezil, a piperidine derivative, is a selective acetylcholinesterase inhibitor
Cellular Effects
Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For example, donepezil, a piperidine derivative, is used in the management of Alzheimer’s disease (AD), indicating its influence on neuronal cells .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Subcellular Localization
Recent advances in machine learning and proteomics have made great contributions to predicting protein subcellular localization . These techniques could potentially be applied to study the subcellular localization of 1-Benzylpiperidine-2,3-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-2,3-dioxopiperidine precursors. This reaction typically requires the use of strong acids or bases as catalysts and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of palladium-catalyzed hydrogenation reactions. This method is advantageous due to its scalability and efficiency. The reaction conditions often include the use of palladium on carbon as a catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of 1-benzylpiperidine-2,3-diol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Benzylpiperidine-2,3-dione has several applications in scientific research:
Comparison with Similar Compounds
Donepezil: A selective acetylcholinesterase inhibitor with a similar piperidine structure.
Piperidine-2,6-dione derivatives: These compounds share the piperidine core and exhibit similar chemical properties.
Uniqueness: 1-Benzylpiperidine-2,3-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
1-benzylpiperidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCASZOHZLUBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551300 | |
| Record name | 1-Benzylpiperidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111492-69-4 | |
| Record name | 1-(Phenylmethyl)-2,3-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111492-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


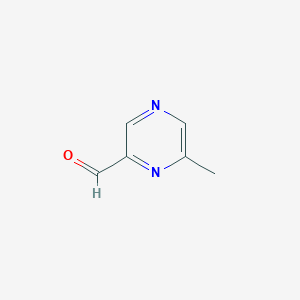



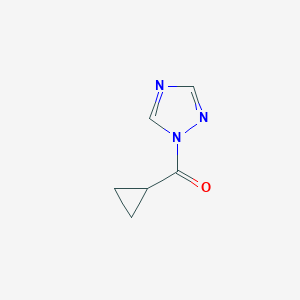
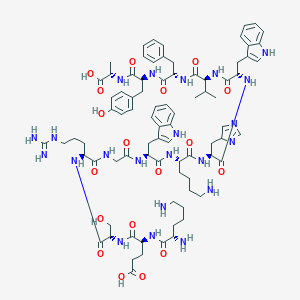

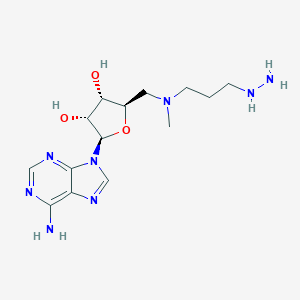

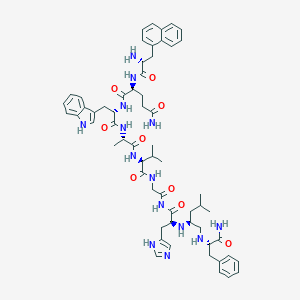



![2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B37846.png)
